Navigating the Synthesis and Sourcing of (Bis)Methoxyphenylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Navigating the Synthesis and Sourcing of (Bis)Methoxyphenylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Guide to the Supplier Landscape, Price Trends, and Practical Applications of a Key Pharmacophore
Disclaimer: The initial query for this guide referenced CAS 1825-72-5 in conjunction with 1,4-Bis(2-hydroxy-3-methoxyphenyl)piperazine. Our comprehensive investigation indicates a discrepancy. CAS 1825-72-5 is formally assigned to a silane derivative, Butoxydichloromethylsilane. Given the target audience of this guide—researchers, scientists, and drug development professionals—it is highly probable that the intended focus was the pharmacologically significant piperazine scaffold. Consequently, this guide will address the broader and more relevant class of (bis)methoxyphenylpiperazine derivatives, including the specifically named, albeit unindexed, 1,4-Bis(2-hydroxy-3-methoxyphenyl)piperazine.
Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1] Its unique physicochemical properties—a six-membered heterocycle with two nitrogen atoms at opposing positions—allow it to serve as a versatile linker or a pharmacophore-bearing unit.[2] This dual functionality enables the fine-tuning of solubility, basicity, and pharmacokinetic profiles of drug candidates.[3]
Derivatives of piperazine have demonstrated a wide spectrum of pharmacological activities, targeting the central nervous system (CNS) for conditions like psychosis, depression, and anxiety, as well as acting as antimicrobial and anticancer agents.[3][4] The symmetrical nature of the piperazine core allows for the synthesis of both mono- and 1,4-disubstituted analogs, providing a rich chemical space for lead optimization.[5] This guide will delve into the practical aspects of sourcing and utilizing (bis)methoxyphenylpiperazine derivatives, a key subclass with significant therapeutic potential.
The Supplier Landscape: Sourcing Key Intermediates
The acquisition of high-quality starting materials is a critical first step in any drug discovery campaign. The market for piperazine derivatives is robust, with a clear distinction between bulk suppliers of the parent piperazine and specialized vendors offering functionalized intermediates. For researchers focused on novel (bis)methoxyphenylpiperazine analogs, the latter are of greater interest.
Key suppliers of functionalized piperazine intermediates and methoxyphenylpiperazine isomers include:
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Major Chemical Catalogs: Companies like Sigma-Aldrich (now part of MilliporeSigma), Fisher Scientific, and TCI Chemicals offer a wide range of mono-substituted methoxyphenylpiperazine isomers (ortho-, meta-, and para-). These are typically available in research quantities (grams to hundreds of grams) and are well-characterized.
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Specialized Building Block Suppliers: Vendors such as MedChemExpress, Cayman Chemical, and Chem-Impex International focus on providing biologically active molecules and advanced intermediates for pharmaceutical research.[6] They often carry a curated library of piperazine derivatives and can provide detailed analytical data.
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Custom Synthesis and Bulk Manufacturers: For larger scale synthesis or access to novel, non-catalog derivatives, contract research organizations (CROs) and custom synthesis companies are the preferred route. Companies like WuXi AppTec, Pharmaron, and various smaller, specialized chemical manufacturers in Asia and Europe can synthesize specific target molecules on demand.
The following table summarizes representative suppliers for common methoxyphenylpiperazine starting materials:
| Supplier Category | Representative Companies | Typical Scale | Key Strengths |
| Major Chemical Catalogs | Sigma-Aldrich, Fisher Scientific, TCI Chemicals | mg to kg | Broad selection, readily available, extensive documentation |
| Specialized Building Block Suppliers | MedChemExpress, Cayman Chemical, Chem-Impex | mg to g | Biologically relevant compounds, high purity, analytical data |
| Custom Synthesis / Bulk | WuXi AppTec, Pharmaron, Various CROs | g to multi-kg | Novel structures, scale-up capabilities, process development |
Below is a diagram illustrating the typical supply chain for a researcher developing a novel (bis)methoxyphenylpiperazine derivative.
Caption: Generalized workflow for 1,4-bis(aryl)piperazine synthesis.
Experimental Protocol: Radioligand Binding Assay for GPCRs
Many methoxyphenylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. A fundamental technique to assess the affinity of a novel compound for a specific receptor is the radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a novel bis-methoxyphenylpiperazine derivative) for a target GPCR by measuring its ability to displace a known radiolabeled ligand.
Materials:
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Cell Membranes: Cell membranes prepared from a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells). [7]* Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Ketanserin for the 5-HT2A receptor).
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Test Compound: The novel piperazine derivative, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
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Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor.
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
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Scintillation Vials and Cocktail.
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Filtration Apparatus with glass fiber filters.
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Liquid Scintillation Counter.
Procedure:
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Preparation of Reagents:
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Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
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Dilute the cell membranes in ice-cold assay buffer to a concentration that gives an adequate signal-to-noise ratio.
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Dilute the radioligand in assay buffer to a concentration typically at or below its Kd for the receptor.
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Assay Setup (in triplicate):
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Total Binding: Add assay buffer, radioligand, and cell membranes to designated tubes.
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Non-specific Binding (NSB): Add assay buffer, radioligand, the non-specific binding control, and cell membranes to designated tubes.
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Test Compound: Add the serially diluted test compound, radioligand, and cell membranes to the remaining tubes.
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Incubation:
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Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
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Filtration:
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Rapidly filter the contents of each tube through the glass fiber filters using the filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.
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Wash the filters quickly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
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Counting:
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Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
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Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.
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For the test compound, calculate the percentage of specific binding at each concentration.
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Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
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Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
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Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Conclusion
The (bis)methoxyphenylpiperazine scaffold represents a fertile ground for the discovery of novel therapeutics. While challenges in sourcing and synthesis exist, a clear understanding of the supplier landscape, market dynamics, and established synthetic methodologies can streamline the early stages of drug discovery. The strategic use of specialized building block suppliers and the mastery of key synthetic transformations like the Buchwald-Hartwig amination are essential for accessing novel chemical matter. Furthermore, the application of robust pharmacological assays, such as the radioligand binding assay, provides the crucial data needed to guide structure-activity relationship studies and advance promising candidates through the development pipeline. This guide serves as a foundational resource for researchers embarking on the exploration of this important class of compounds.
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